N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
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Description
N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine-based compound that has been synthesized for various research purposes.
Scientific Research Applications
Molecular Interaction Studies
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has been studied for its interaction with the CB1 cannabinoid receptor. This research employed molecular orbital methods and conformational analyses to understand the compound's binding interactions, revealing insights into the steric and electrostatic characteristics necessary for receptor binding (Shim et al., 2002).
Soluble Epoxide Hydrolase Inhibition
Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which shares a functional group with the compound , has been conducted. These studies focus on the importance of specific structural features for potency and selectivity, contributing to the understanding of similar compounds' biological activities (Thalji et al., 2013).
Antipsychotic Agent Potential
Heterocyclic analogues of similar compounds have been evaluated as potential antipsychotic agents. These studies include binding analyses to various receptors and in vivo assessments, highlighting the therapeutic potential of these compounds (Norman et al., 1996).
Synthesis Methodologies
Alternative synthesis routes for related compounds have been explored, providing valuable insights into the chemical synthesis processes that could be applied to the compound (Shahinshavali et al., 2021).
Structure-Activity Relationships
Studies on the structure-activity relationships of pyrazole derivatives, closely related to the compound, have contributed to understanding how different structural elements impact their biological activity and receptor interactions (Lan et al., 1999).
CGRP Receptor Antagonist Development
Research on (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a potent CGRP receptor antagonist, has been done to develop a convergent, stereoselective synthesis process. This research provides insights into the manufacturing processes of similar compounds (Cann et al., 2012).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-12-5-7-15(19)10-16(12)20-18(24)14-4-3-9-23(11-14)17-8-6-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQOEHIMUBSCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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